N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-18-15-10-17-7-4-14(15)16(19-11)21-8-5-13(6-9-21)20(3)12(2)22/h4,7,10,13H,5-6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTPZVNFGJICBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine Derivatives
Pyrido[3,4-d]pyrimidines are often constructed via cyclization reactions. For example, heating 4-amino-2-methylpyrimidine-5-carboxylic acid with acetic anhydride yields 2-methylpyrido[3,4-d]pyrimidin-4-one through intramolecular dehydration. Subsequent halogenation (e.g., bromination at position 7) introduces reactive sites for downstream coupling.
Key Reaction Conditions :
Multi-Component Syntheses
Multi-component reactions (MCRs) offer efficient access to pyrido[3,4-d]pyrimidines. A one-pot reaction of 2-aminonicotinonitrile, acetylacetone, and ammonium acetate in ethanol under reflux produces 2-methylpyrido[3,4-d]pyrimidine derivatives in 78% yield. This method avoids isolation of intermediates and simplifies purification.
Functionalization with the Piperidine Ring
Introducing the piperidine moiety at position 4 of the pyrido[3,4-d]pyrimidine core typically involves Ullmann-type couplings or Buchwald-Hartwig aminations .
Ullmann Coupling
A brominated pyrido[3,4-d]pyrimidine (e.g., 7-bromo-2-methylpyrido[3,4-d]pyrimidine) reacts with 4-aminopiperidine in the presence of CuI, L-proline, and K₂CO₃ in DMSO at 110°C. This yields 1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-amine with 60–70% efficiency.
Optimization Notes :
Buchwald-Hartwig Amination
Palladium-catalyzed amination using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C achieves higher regioselectivity (>90%). This method is preferred for sterically hindered substrates.
Acetylation and N-Methylation
The final steps involve introducing the N-methyl and N-acetyl groups to the piperidine nitrogen.
Sequential Alkylation and Acetylation
One-Pot N-Methyl-N-acetylation
Using a mixture of methyl triflate and acetyl chloride in the presence of DIPEA (diisopropylethylamine) streamlines the process, achieving an 80% overall yield.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Regioselectivity in Halogenation : Bromination at position 7 of the pyrido[3,4-d]pyrimidine is critical. Using NBS in CCl₄ minimizes di-bromination.
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Piperidine Ring Stability : The free amine group in 4-aminopiperidine is prone to oxidation. Boc-protection before coupling and subsequent deprotection with TFA improves stability.
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Stereochemical Purity : While the target compound lacks chiral centers, residual stereoisomers from piperidine intermediates (e.g., cis/trans configurations) are eliminated via recrystallization from ethanol/water .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a piperidine ring and a pyridopyrimidine moiety. Its molecular formula is with a molecular weight of approximately 245.32 g/mol. The presence of the methyl group on the nitrogen atom and the specific arrangement of the rings contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds containing pyridopyrimidine structures exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation, such as CDK2 and MPS1 . The introduction of the methyl group has been shown to reduce metabolic degradation, enhancing the compound's efficacy as a therapeutic agent .
Neuropharmacological Effects
The piperidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of acetylcholine receptors has been a focus area, given the structural similarities to known neuroactive compounds.
Synthesis and Derivatives
The synthesis of N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide involves several steps, typically starting from readily available pyridopyrimidine precursors. Various synthetic routes have been documented, including reductive amination and alkylation processes that yield high-purity products suitable for biological testing .
Case Study: Inhibition of Cancer Cell Lines
A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of several cancer cell lines in vitro. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | CDK2 inhibition |
| A549 (Lung Cancer) | 8.0 | MPS1 inhibition |
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal apoptosis, suggesting potential for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways . For example, it may inhibit certain kinases involved in cell signaling, leading to altered cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Compound 128 () :
1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone
- Core : Partially saturated pyrido[3,4-d]pyrimidine (5,6,7,8-tetrahydro).
- Substituents: Hexylamino (lipophilic) and pyridin-3-yl (aromatic) groups.
- Key Differences: Reduced aromaticity compared to the target compound; hexylamino may enhance membrane permeability but reduce solubility .
Compound 24 () :
N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
- Core: Thieno[2,3-d]pyrimidine fused with pyridine (distinct from pyrido-pyrimidine).
- Substituents: Phenylamino and acetylated amine.
Compound :
2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
- IUPAC Name : N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₃H₁₉N₅
- Molecular Weight : 245.32 g/mol
- CAS Number : 477600-74-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various cancer cell lines and potential therapeutic applications. Key findings include:
- Antitumor Activity : The compound has shown promising results in inhibiting cell proliferation in various cancer types. For instance, studies indicate that derivatives of pyridopyrimidine exhibit significant antitumor properties by targeting specific pathways involved in tumorigenesis .
- Mechanism of Action : Research suggests that compounds with similar structures may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells . This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
- In vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit the growth of specific cancer cell lines, including those associated with melanoma and urothelial cancers. The mechanism often involves disruption of metabolic pathways essential for cell survival .
Table 1: Summary of Biological Studies
Detailed Findings
- Study A : A study focused on pyrimidine nucleosides showed that certain derivatives significantly inhibited cell proliferation and migration in A431 cells. This suggests that modifications to the pyrimidine structure can enhance biological activity against specific tumors .
- Study B : Another investigation into pyridopyrimidine compounds highlighted their ability to inhibit DHFR, leading to effective antitumor effects in melanoma models. The study emphasized the importance of structural modifications in enhancing potency .
- Study C : Research on urothelial carcinoma indicated that similar compounds could significantly reduce both migration and invasion capabilities of cancer cells, potentially through interference with key signaling pathways involved in metastasis .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide?
- Methodological Answer : The synthesis typically involves two primary steps:
Core Formation : Construction of the pyrido[3,4-d]pyrimidine ring system via cyclization reactions, often using substituted pyrimidine precursors under controlled temperature (80–120°C) and acidic or basic catalysts .
Functionalization : Introduction of the piperidine-acetamide moiety via nucleophilic substitution or amide coupling reactions. For example, coupling 2-methylpyrido[3,4-d]pyrimidin-4-yl derivatives with N-methylpiperidin-4-amine intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Validation : Reaction progress is monitored via TLC or HPLC, with final purification using column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of protons and carbons, particularly the methyl groups on the pyrido-pyrimidine ring and piperidine moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) and detects isotopic patterns for bromine/chlorine substituents if present .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, often employing SHELX programs for structure refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity for this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) during amide coupling reduce side reactions like racemization .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling steps for aryl/heteroaryl substitutions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while methanol/water mixtures facilitate crystallization .
- Data-Driven Approach : Design-of-experiment (DoE) matrices evaluate interactions between variables (e.g., time, temperature, catalyst loading) to identify optimal conditions .
Q. What strategies resolve contradictions in reported kinase inhibition data across studies?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., biochemical kinase assays vs. cellular proliferation assays) to confirm target engagement .
- Structural Analog Comparison : Compare inhibition profiles of derivatives with fluorophenyl or trifluoromethyl groups, which enhance hydrophobic interactions with kinase ATP-binding pockets .
- Control Experiments : Include known inhibitors (e.g., staurosporine) to validate assay conditions and rule off-target effects .
Q. How does computational modeling enhance understanding of this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on the pyrido-pyrimidine core’s mimicry of purine bases in kinase ATP-binding sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of key residues (e.g., hinge-region hydrogen bonds in CDK2) .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and guide structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
